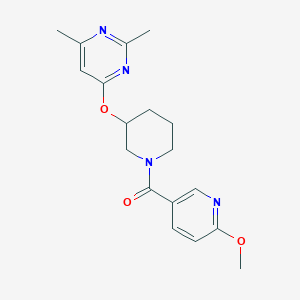

(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-9-17(21-13(2)20-12)25-15-5-4-8-22(11-15)18(23)14-6-7-16(24-3)19-10-14/h6-7,9-10,15H,4-5,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLARJMUZJROYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CN=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure features a combination of piperidine and pyrimidine moieties, which are known to exhibit various biological activities. This article aims to explore the biological activity of this compound, including its pharmacodynamics, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure includes:

- Piperidine ring : A six-membered saturated heterocyclic compound.

- Pyrimidine moiety : Contributes to the compound's biological activity.

- Methanone functional group : Implicates potential reactivity in biological systems.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it could act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Key Findings :

- Inhibition of PDE4 : Similar compounds have been shown to inhibit phosphodiesterase 4 (PDE4), which is involved in inflammatory responses. Selective PDE4 inhibitors have demonstrated efficacy in reducing airway hyperreactivity in asthmatic models .

- Anticancer Potential : Derivatives of pyrimidine structures are often investigated for their anticancer properties. For instance, fluorinated pyrimidines like 5-Fluorouracil are widely used in cancer therapy due to their ability to interfere with DNA synthesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

| Modification | Structural Change | Biological Impact |

|---|---|---|

| Substituent on Pyrimidine | Addition of halides or alkyl groups | Enhanced metabolic stability and activity |

| Piperidine Ring Alteration | Changing substituents on the piperidine ring | Modulation of receptor binding affinity |

| Methanone Variation | Different carbonyl substituents | Altered pharmacokinetic properties |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the piperidine ring : Using appropriate amines and aldehydes.

- Pyrimidine integration : Employing nucleophilic substitution reactions to attach the pyrimidine moiety.

- Final coupling reaction : Combining all components through condensation reactions to yield the final product.

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have been evaluated for their effects on inflammatory markers. For example, PDE4 inhibitors demonstrated reduced eosinophil counts and improved lung histology in asthma models .

- Clinical Relevance : The structural analogs have been explored for their potential use in treating conditions such as chronic obstructive pulmonary disease (COPD) and various cancers due to their ability to modulate inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound shares a common scaffold with derivatives reported in EP 1 808 168 B1 (), such as:

[6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Table 1: Structural Comparison

| Feature | Target Compound | Patent Compounds (EP 1 808 168 B1) |

|---|---|---|

| Piperidine Substituent | 2,6-Dimethylpyrimidin-4-yloxy | Pyrazolo[3,4-d]pyrimidin-4-yloxy with methanesulfonylphenyl |

| Pyridine Substituent | 6-Methoxy | 1-Ethylpropylamino or 1-Propylbutylamino |

| Linker | Methanone | Methanone |

| Key Functional Groups | Methoxy (electron-donating) | Sulfonyl (electron-withdrawing), Amino (basic) |

Key Observations :

- Heterocyclic Variation: The target compound uses a pyrimidine ring, whereas patent analogs employ a pyrazolopyrimidine system. Pyrazolopyrimidines are known for enhanced binding affinity in kinase inhibitors due to additional hydrogen-bonding sites .

- Substituent Effects: The 6-methoxy group on the pyridine in the target compound may improve solubility compared to the alkylamino groups in the patent compounds, which could increase lipophilicity and membrane permeability .

Comparison with Pyridine Derivatives from Catalogs

The Catalog of Pyridine Compounds () lists structurally distinct analogs, such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone. While these share pyridine and methoxy motifs, critical differences include:

- Core Structure : The catalog compounds lack the piperidine-pyrimidine linkage, instead featuring pyrrolidine or fluorinated substituents.

- Functionalization : For example, (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime includes a fluorinated pyridine and silyl-protected alcohol, suggesting divergent synthetic applications (e.g., prodrug design) .

Metabolic and Pharmacokinetic Considerations

- Metabolic Stability : The 2,6-dimethylpyrimidine in the target compound may resist oxidative degradation compared to the pyrazolopyrimidine in patent analogs, which contains a sulfonyl group prone to metabolic conjugation .

- Binding Affinity: The methoxy-pyridine in the target compound may engage in weaker hydrophobic interactions than the alkylamino-pyridine in patent derivatives but could reduce off-target toxicity.

Q & A

Q. Key Considerations :

- Control reaction temperatures (e.g., 0–5°C during coupling to minimize side reactions).

- Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Standard characterization includes:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (piperidine CH₂), δ 3.8–4.0 ppm (methoxy group), and δ 6.5–8.5 ppm (pyridine/pyrimidine protons) .

- ¹³C NMR : Carbonyl signal at ~170 ppm (methanone C=O) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the exact mass (e.g., m/z 381.18 for C₂₁H₂₅N₃O₃) .

- HPLC : Purity assessment using a C18 column (≥95% purity for biological assays) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (luminescence vs. fluorescence) .

- Compound purity : Impurities >5% can skew IC₅₀ values; validate via HPLC and orthogonal techniques (e.g., LC-MS) .

Resolution Strategy : - Standardized protocols : Replicate assays under identical conditions (e.g., 24-h incubation, 10 µM dose) .

- Meta-analysis : Compare structural analogs (e.g., fluorinated vs. methoxy derivatives) to identify SAR trends .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying:

Pyrimidine ring : Introduce halogens (F, Cl) at the 2- or 6-position to enhance binding affinity .

Piperidine moiety : Replace the methanone with a sulfonamide group to alter pharmacokinetics .

Methoxy group : Replace with -CF₃ to evaluate steric/electronic effects .

Q. Synthetic Workflow :

- Parallel synthesis : Use automated platforms to generate 10–20 analogs in parallel .

- In silico screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use a fume hood during weighing and synthesis .

- Storage : Keep in a desiccator at –20°C under argon to prevent degradation .

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:

Key Parameters :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Switch from THF to DMF for better solubility | |

| Catalyst | Use Pd(OAc)₂ (5 mol%) for Suzuki couplings | |

| Temperature | Reduce from 80°C to 50°C to suppress side reactions | |

| Yield Monitoring : |

- Track intermediates via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .

Advanced: How to computationally model interactions with biological targets?

Methodological Answer:

Docking : Use PyMOL to align the compound into the ATP-binding pocket of kinases (e.g., EGFR) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

QSAR : Build regression models correlating logP values with IC₅₀ (R² > 0.7 required) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.